molecular formula C8H16BrNO2 B1289215 Tert-butyl (1-bromopropan-2-yl)carbamate CAS No. 1391026-59-7

Tert-butyl (1-bromopropan-2-yl)carbamate

Cat. No.: B1289215
CAS No.: 1391026-59-7
M. Wt: 238.12 g/mol
InChI Key: OTOODTHBNJYOIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (1-bromopropan-2-yl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 1-bromopropane under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with 1-bromopropane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-bromopropan-2-yl)carbamate primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl (1-bromopropan-2-yl)carbamate involves its role as a protecting group. The carbamate group stabilizes the amine, preventing unwanted reactions during synthetic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1-bromopropan-2-yl)carbamate is unique due to its specific structure, which combines the stability of the carbamate group with the reactivity of the bromine atom. This makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions .

Properties

IUPAC Name

tert-butyl N-(1-bromopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOODTHBNJYOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391026-59-7
Record name tert-butyl N-(1-bromopropan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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